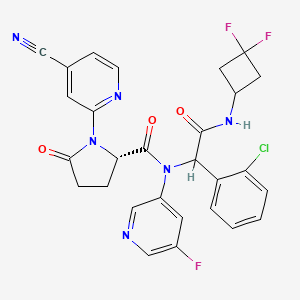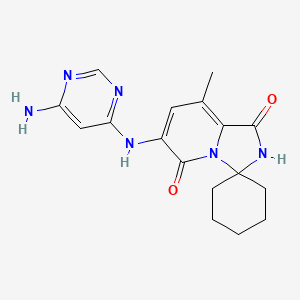
Tomivosertib
Vue d'ensemble
Description
Tomivosertib est un inhibiteur oral biodisponible de la sérine/thréonine-protéine kinase 1 et 2 interagissant avec la protéine kinase activée par le mitogène. Il possède une activité antinéoplasique potentielle et est étudié pour son rôle dans le traitement du cancer. This compound se lie et inhibe l'activité de la sérine/thréonine-protéine kinase 1 et 2 interagissant avec la protéine kinase activée par le mitogène, qui sont impliquées dans divers processus cellulaires, notamment la régulation de la synthèse protéique .
Mécanisme D'action
Tomivosertib, also known as eFT508, is a potent and highly selective inhibitor of MNK1 and MNK2 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinase 1 and 2 (MNK1 and MNK2) . These kinases play a crucial role in the regulation of protein synthesis and are involved in cellular processes such as proliferation, survival, and immune signaling .
Mode of Action
Upon oral administration, this compound binds to and inhibits the activity of MNK1 and MNK2 . This inhibition prevents MNK1/2-mediated signaling, thereby blocking the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E) . This action disrupts the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival, and immune signaling .
Biochemical Pathways
This compound affects the PI3K/mTOR pathway, which plays an important role in T cell activation and differentiation . It has been demonstrated that MNK modifies mTOR signaling and T cell differentiation . By inhibiting MNK1/2, this compound can substantially increase T central memory (T_CM) and T stem cell memory (T_SCM) populations in both primary murine and human T cells .
Result of Action
The inhibition of MNK1/2 by this compound leads to a decrease in the phosphorylation of eIF4E . This results in a dose-dependent suppression of cellular viability and leukemic progenitor colony formation . Moreover, this compound treatment biases T cell differentiation towards a T_CM population, without adverse effects on T cell proliferation, interferon-γ production, or cytotoxic function .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown that the combination of this compound with CD19-directed CAR T cells results in improved efficacy in comparison to either monotherapy alone . This suggests that the therapeutic context, such as the presence of other drugs, can influence the action and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Tomivosertib interacts with the enzymes MNK1 and MNK2, inhibiting their activity with IC50 values of 1-2 nM . This interaction leads to a dose-dependent reduction in the phosphorylation of eIF4E at serine 209 . This compound also dramatically downregulates PD-L1 protein abundance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In tumor cell lines, treatment with this compound leads to a dose-dependent reduction in eIF4E phosphorylation, potentially resulting in decreased tumor cell proliferation and tumor growth . In T cells, this compound has been shown to modulate T cell differentiation, enhancing CAR T cell activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of MNK1 and MNK2, enzymes that play a key role in the phosphorylation of eIF4E . This inhibition leads to a reduction in eIF4E phosphorylation at serine 209, a key step in the initiation of mRNA translation . This compound also dramatically downregulates PD-L1 protein abundance .
Temporal Effects in Laboratory Settings
The effects of this compound on SA took minutes to emerge and were reversible over time with this compound washout . This compound led to a profound loss of eIF4E Serine 209 phosphorylation, a specific target of the kinase, within 2 min of drug treatment .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway, specifically inhibiting the activity of MNK1 and MNK2 . This leads to a reduction in the phosphorylation of eIF4E, a key step in the initiation of mRNA translation .
Méthodes De Préparation
La préparation de tomivosertib implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à dissoudre le composé dans du diméthylsulfoxyde pour créer une liqueur mère avec une concentration de 40 milligrammes par millilitre . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais impliquent généralement des processus de synthèse et de purification à grande échelle pour assurer la pureté et l'efficacité du composé.
Analyse Des Réactions Chimiques
Tomivosertib subit diverses réactions chimiques, notamment l'inhibition de la phosphorylation et la modulation de la synthèse protéique. Il est connu pour inhiber la phosphorylation du facteur d'initiation de la traduction eucaryote 4E à la sérine 209, qui est un substrat spécifique de la sérine/thréonine-protéine kinase interagissant avec la protéine kinase activée par le mitogène . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'utilisation de this compound en combinaison avec d'autres agents, tels que le paclitaxel, pour améliorer son efficacité . Les principaux produits formés à partir de ces réactions comprennent l'inhibition de la synthèse protéique et la modulation des réponses immunitaires.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Dans la recherche sur le cancer, this compound est étudié pour son potentiel à améliorer l'efficacité de la thérapie cellulaire T avec récepteur antigénique chimérique en modulant la différenciation des cellules T . Il s'est également montré prometteur dans la réduction de l'activité ectopique dans les neurones du ganglion de la racine dorsale, ce qui est associé à la douleur neuropathique . De plus, this compound est étudié pour son potentiel à améliorer l'efficacité d'autres traitements anticancéreux, tels que le paclitaxel, en inhibant la synthèse protéique et en modulant les réponses immunitaires .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la sérine/thréonine-protéine kinase 1 et 2 interagissant avec la protéine kinase activée par le mitogène. Ces kinases sont impliquées dans la phosphorylation du facteur d'initiation de la traduction eucaryote 4E à la sérine 209, qui joue un rôle crucial dans la régulation de la synthèse protéique . En inhibant cette phosphorylation, this compound réduit la traduction des protéines oncogéniquement pertinentes, telles que c-Myc, Cycline D1 et le ligand de mort programmée 1 . Cette inhibition conduit à une diminution de la prolifération des cellules tumorales et de la croissance tumorale .
Applications De Recherche Scientifique
Tomivosertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is being investigated for its potential to enhance the efficacy of chimeric antigen receptor T cell therapy by modulating T cell differentiation . It has also shown promise in reducing ectopic activity in dorsal root ganglion neurons, which is associated with neuropathic pain . Additionally, this compound is being studied for its potential to enhance the efficacy of other cancer treatments, such as paclitaxel, by inhibiting protein synthesis and modulating immune responses .
Comparaison Avec Des Composés Similaires
Tomivosertib est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la sérine/thréonine-protéine kinase 1 et 2 interagissant avec la protéine kinase activée par le mitogène. Des composés similaires comprennent d'autres inhibiteurs de la sérine/thréonine-protéine kinase interagissant avec la protéine kinase activée par le mitogène, tels que eFT508 et le paclitaxel . this compound se démarque par sa capacité à améliorer l'activité des cellules T avec récepteur antigénique chimérique et à moduler la différenciation des cellules T, ce qui n'est pas généralement observé avec d'autres inhibiteurs .
Propriétés
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBYUWLRDZAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022534 | |
| Record name | Tomivosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849590-01-7 | |
| Record name | Tomivosertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tomivosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tomivosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOMIVOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



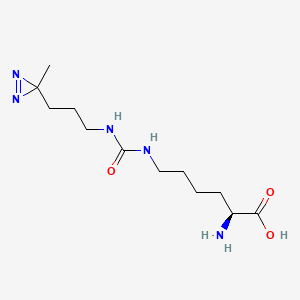
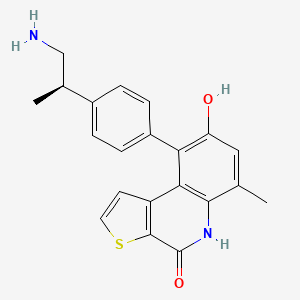
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
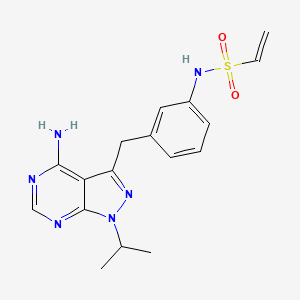

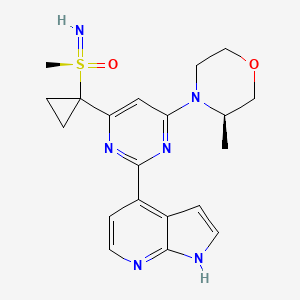
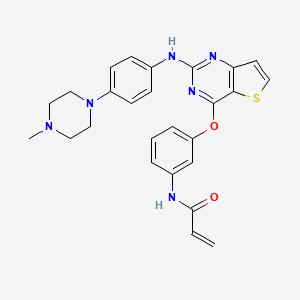
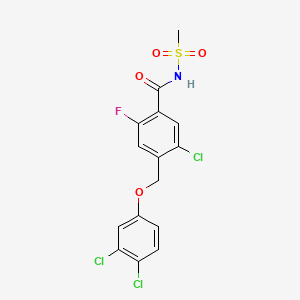
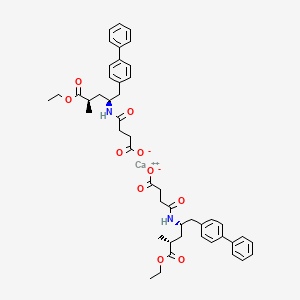
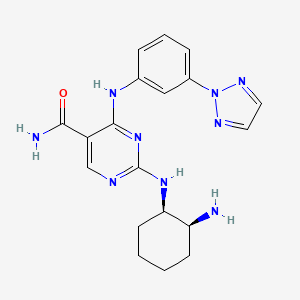
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

